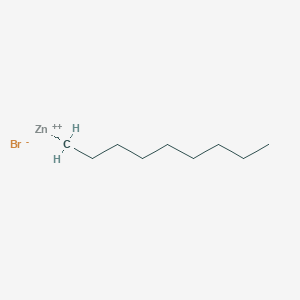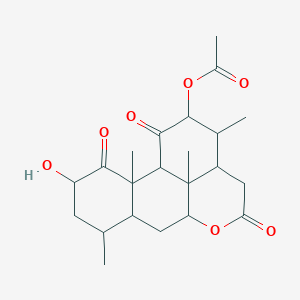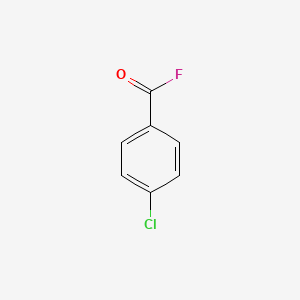
4,5-dichloro-3-Pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-3-Pyridinemethanol: is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4,5-dichloro-3-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution . Another method involves the electrochemical reduction of ethyl isonicotinate in an undivided flow electrolysis cell, which avoids the use of potent reducing agents and operates under milder conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical reduction processes. These methods are preferred due to their higher atom economy, cost-effectiveness, and environmental friendliness compared to traditional chemical reduction methods .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-dichloro-3-Pyridinemethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4,5-dichloro-3-pyridinemethane.
Oxidation: It can be oxidized to form 4,5-dichloro-3-pyridinecarboxylic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed:
Reduction: 4,5-dichloro-3-pyridinemethane.
Oxidation: 4,5-dichloro-3-pyridinecarboxylic acid.
Substitution: 4,5-dichloro-3-pyridinol, 4,5-dichloro-3-pyridinamide.
Applications De Recherche Scientifique
Chemistry: 4,5-dichloro-3-Pyridinemethanol is used as an intermediate in the synthesis of various coordination compounds. These compounds have applications in catalysis and material science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmaceutical applications, including its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a building block for the synthesis of more complex organic molecules .
Mécanisme D'action
The mechanism of action of 4,5-dichloro-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit various biological activities, such as antibacterial and antifungal properties . The compound’s ability to undergo substitution reactions also allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and endocrine disruption effects.
5,6-Dichloro-3-pyridinemethanol: Another dichloropyridine derivative with similar chemical properties.
Uniqueness: 4,5-dichloro-3-Pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination compounds and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1056162-12-9 |
|---|---|
Formule moléculaire |
C6H5Cl2NO |
Poids moléculaire |
178.01 g/mol |
Nom IUPAC |
(4,5-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |
Clé InChI |
MDPXYFSSVRVBQV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)






![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)


![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)
